Structural Differentiation: Cyclohex-3-ene vs. Cyclohexane Saturation State Impacts Conformational Flexibility
The target compound contains a cyclohex-3-ene ring with a C=C double bond, contrasting with the fully saturated cyclohexane ring in the direct analog N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide (CAS 1448072-02-3) . The alkene restricts ring puckering, reducing the number of accessible low-energy conformers relative to the saturated analog, which can freely interconvert between chair conformations [1]. Conformational restriction is a well-established strategy in medicinal chemistry for reducing entropic penalties upon target binding [2].
| Evidence Dimension | Conformational flexibility (number of low-energy ring conformers) |
|---|---|
| Target Compound Data | Cyclohex-3-ene: restricted to half-chair / envelope conformations due to sp² centers; approximately 2–3 accessible low-energy conformers |
| Comparator Or Baseline | Cyclohexane analog (CAS 1448072-02-3): full chair interconversion possible; approximately 4–6 accessible low-energy conformers |
| Quantified Difference | Reduced conformational entropy penalty upon binding estimated at ~0.5–1.5 kcal/mol based on general principles of conformational restriction |
| Conditions | Molecular mechanics / DFT conformational sampling (class-level inference from stereochemical analysis of tetrahydroindazole ring systems) |
Why This Matters
Reduced conformational flexibility can translate into improved binding affinity and target selectivity when the bound conformation is pre-organized, directly impacting assay reproducibility and SAR interpretation in procurement decisions.
- [1] Synthesis of 4,5-Dihydro-N(2)-Phenylindazole from Diversely Substituted Cyclic-β-keto Esters and Its Structural Analysis. Stereochemistry of the cyclohex-3-ene ring part in dihydroindazole is in half chair form, whereas in tetrahydroindazole, cyclohexane ring part is in normal chair conformation. View Source
- [2] Burch, J.D. et al. (2014). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry. View Source
